![molecular formula C13H9F3S B7995082 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995082.png)
1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of fluorine atoms and a sulfanylmethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance . The process involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the production process.
化学反应分析
Types of Reactions
1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.
科学研究应用
1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of compounds with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially leading to increased efficacy in pharmaceutical applications. The sulfanylmethyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
1,3-Difluorobenzene: Another fluorinated benzene derivative with different substitution patterns.
1,4-Difluorobenzene: Lacks the sulfanylmethyl group, resulting in different chemical properties and reactivity.
3-Fluorophenylsulfanylmethylbenzene: Similar structure but with different fluorine atom placement.
Uniqueness
1,4-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene is unique due to the combination of fluorine atoms and the sulfanylmethyl group, which imparts distinct chemical properties. This combination can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.
属性
IUPAC Name |
1,4-difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-10-2-1-3-12(7-10)17-8-9-6-11(15)4-5-13(9)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCELNFZHHVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=C(C=CC(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
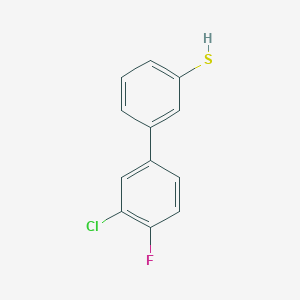
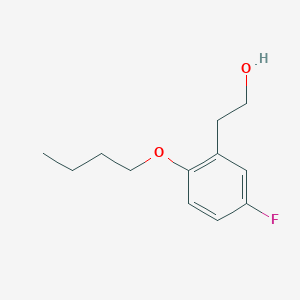
![3-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7995027.png)

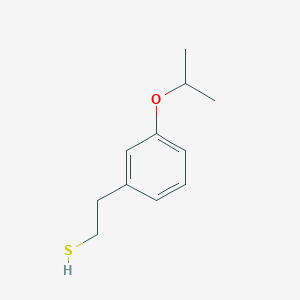
![3-[3-(Dimethylamino)phenyl]-3-pentanol](/img/structure/B7995056.png)
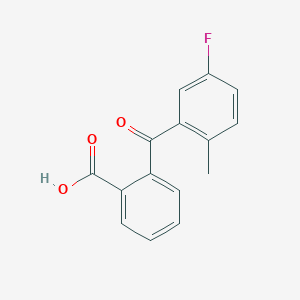
![3-[2-(1,3-Dioxanyl)]-1-(4-ethoxyphenyl)-1-propanol](/img/structure/B7995069.png)
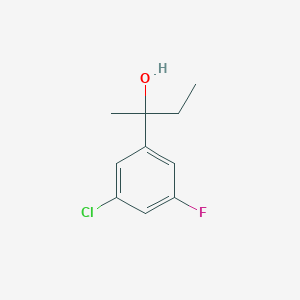
![1-Chloro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995090.png)
![1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995102.png)
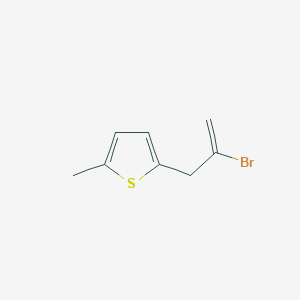
![1-Fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995115.png)

